molecular formula C9H14O B1220214 2,6-Nonadienal, (E,E)- CAS No. 17587-33-6

2,6-Nonadienal, (E,E)-

Cat. No. B1220214
CAS RN: 17587-33-6
M. Wt: 138.21 g/mol
InChI Key: HZYHMHHBBBSGHB-DYWGDJMRSA-N
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Description

"2,6-Nonadienal, (E,E)-" is a compound of interest in the field of organic chemistry, particularly in the synthesis of fragrant substances and as a key intermediate in various chemical reactions. Its study encompasses synthesis methods, molecular structure analysis, chemical reactions, and both physical and chemical properties.

Synthesis Analysis

The synthesis of "2,6-Nonadienal, (E,E)-" and related compounds has been explored through various chemical methods. For example, the work by Lin et al. (1999) discusses the synthesis of deuterated volatile lipid degradation products, including [3,4-(2)H(2)]-(E,E)-2,4-nonadienal, emphasizing improved synthesis procedures and the characterization of chemical purity and isotopic distribution (Lin et al., 1999).

Molecular Structure Analysis

The molecular structure of "2,6-Nonadienal, (E,E)-" is crucial for understanding its reactivity and properties. The analysis often involves spectroscopic methods and theoretical calculations to elucidate the electronic structure and geometrical parameters. Although specific studies directly on "2,6-Nonadienal, (E,E)-" were not identified, similar analyses on related compounds provide insights into the methods and approaches used in structural elucidation.

Chemical Reactions and Properties

"2,6-Nonadienal, (E,E)-" participates in various chemical reactions, reflecting its reactivity and interaction with different reagents. The study by Olyaei et al. (2023) on the synthesis, antimicrobial, antibiofilm evaluation, and Z/E-isomerization of novel 6-((arylamino)methylene)benzo[a] phenazin-5(6H)-ones provides an example of the type of chemical transformations and properties that might be relevant (Olyaei et al., 2023).

Scientific Research Applications

Sensory Analysis in Food Products

2,6-Nonadienal (E,Z) plays a significant role in the sensory properties of food products. A study by Venkateshwarlu et al. (2004) demonstrated the impact of this compound, among others, on the fishy and metallic off-flavors in milk, suggesting its potential as a sensory marker in fish oil and fish oil-enriched foods (Venkateshwarlu et al., 2004).

Role in Plant Biology

The compound has been found to play a crucial role in plant biology. Spyropoulou et al. (2017) identified enzymes in cucumber fruits that convert certain aldehydes, including 2,6-nonadienal, which are key flavor volatiles of cucumbers. This study highlights the biological processes involved in flavor development in plants (Spyropoulou et al., 2017).

Food Quality and Preservation

Ligor and Buszewski (2008) explored a methodology for isolating and concentrating volatile aldehydes, including 2,6-nonadienal, from fresh cucumbers. This research is vital for understanding the preservation of food quality and flavor (Ligor & Buszewski, 2008).

Wine Aroma Analysis

Ferreira et al. (2004) developed a method to determine odor-active aldehydes, including 2,6-nonadienal, in wine. This research is significant for the wine industry, focusing on enhancing and maintaining the aromatic quality of wines (Ferreira et al., 2004).

Antibacterial Properties

Cho et al. (2004) investigated the bactericidal activity of 2,6-nonadienal against various pathogens, including E. coli and Salmonella. This study opens avenues for using natural compounds in food preservation and safety (Cho et al., 2004).

Mechanism of Action

The results showed that (E,E)-2,4-nonadienal and (E,Z)-2,6-nonadienal exhibited greater inhibition of the cysteine reaction with glucose than nonanal and (E)-2-nonenal .

Safety and Hazards

For safety, it is advised to keep away from heat/sparks/open flames/hot surfaces and no smoking is allowed when handling this compound . Protective gloves, protective clothing, eye protection, and face protection should be worn . In case of fire, use CO2, dry chemical, or foam for extinction . It should be stored in a well-ventilated place .

Biochemical Analysis

Biochemical Properties

2,6-Nonadienal, (E,E)- plays a significant role in biochemical reactions, particularly in the context of flavor and fragrance chemistry. It interacts with various enzymes and proteins involved in the metabolic pathways of plants. For instance, it is produced through the oxidative degradation of polyunsaturated fatty acids, catalyzed by lipoxygenases and hydroperoxide lyases . These enzymes facilitate the formation of 2,6-Nonadienal, (E,E)- from linoleic acid, a common fatty acid in plant tissues.

Cellular Effects

2,6-Nonadienal, (E,E)- has been shown to influence cellular processes in plants and other organisms. In plant cells, it can act as a signaling molecule, affecting gene expression and cellular metabolism . It has been observed to modulate the expression of genes involved in stress responses and secondary metabolite production. Additionally, 2,6-Nonadienal, (E,E)- can impact cell signaling pathways, potentially influencing the plant’s defense mechanisms against pathogens and environmental stressors.

Molecular Mechanism

The molecular mechanism of 2,6-Nonadienal, (E,E)- involves its interaction with specific biomolecules, leading to various biochemical effects. It can bind to proteins and enzymes, altering their activity and function . For example, it may inhibit or activate certain enzymes involved in fatty acid metabolism, thereby affecting the overall metabolic flux. Additionally, 2,6-Nonadienal, (E,E)- can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,6-Nonadienal, (E,E)- can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light . Studies have shown that 2,6-Nonadienal, (E,E)- can degrade into other volatile compounds over time, potentially altering its biochemical effects. Long-term exposure to 2,6-Nonadienal, (E,E)- in in vitro or in vivo studies may result in changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of 2,6-Nonadienal, (E,E)- in animal models can vary depending on the dosage administered. At low doses, it may have minimal impact on cellular function, while higher doses could lead to significant biochemical and physiological changes In some cases, high doses of 2,6-Nonadienal, (E,E)- may exhibit toxic or adverse effects, such as oxidative stress and cellular damage

Metabolic Pathways

2,6-Nonadienal, (E,E)- is involved in several metabolic pathways, particularly those related to fatty acid metabolism . It is produced through the enzymatic oxidation of linoleic acid, a process that involves lipoxygenases and hydroperoxide lyases. These enzymes catalyze the formation of hydroperoxides, which are subsequently cleaved to produce 2,6-Nonadienal, (E,E)-. This compound can also participate in further metabolic reactions, contributing to the formation of other volatile compounds.

Transport and Distribution

Within cells and tissues, 2,6-Nonadienal, (E,E)- is transported and distributed through various mechanisms . It can diffuse across cell membranes due to its lipophilic nature, allowing it to interact with intracellular targets. Additionally, specific transporters and binding proteins may facilitate its movement within the cell, influencing its localization and accumulation. The distribution of 2,6-Nonadienal, (E,E)- can affect its biochemical activity and overall impact on cellular function.

Subcellular Localization

The subcellular localization of 2,6-Nonadienal, (E,E)- is crucial for its activity and function . It can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. The targeting of 2,6-Nonadienal, (E,E)- to specific organelles may be mediated by post-translational modifications or targeting signals. Its presence in different subcellular locations can influence its interactions with biomolecules and its overall biochemical effects.

properties

IUPAC Name

(2E,6E)-nona-2,6-dienal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h3-4,7-9H,2,5-6H2,1H3/b4-3+,8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYHMHHBBBSGHB-DYWGDJMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/CC/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70884975
Record name (2E,6E)-2,6-Nonadienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70884975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; tallowy aroma
Record name 2-trans,6-trans Nonadienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1178/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Not soluble in water; miscible in oil, soluble (in ethanol)
Record name 2-trans,6-trans Nonadienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1178/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.856-0.864
Record name 2-trans,6-trans Nonadienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1178/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS RN

17587-33-6, 26370-28-5
Record name (E,E)-2,6-Nonadienal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17587-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Nonadienal, (2E,6E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017587336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Nonadienal, (2E,6E)-
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Record name (2E,6E)-2,6-Nonadienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70884975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nona-2,6-dienal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.287
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2E,6E)-nona-2,6-dien-1-al
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-NONADIENAL, (2E,6E)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: In what food sources can (E,E)-2,6-nonadienal be found naturally?

A1: (E,E)-2,6-Nonadienal has been identified in a wide variety of foods, contributing to their characteristic aromas. These include:

  • Fruits: Blueberries []
  • Fish: Turbot [], Silver Carp []
  • Cooked Meats: Roasted Duck []

Q2: How is (E,E)-2,6-nonadienal formed in food?

A2: (E,E)-2,6-Nonadienal is primarily formed through the oxidation of unsaturated fatty acids, particularly linoleic acid, which is abundant in many plant and animal-based foods []. This process can occur enzymatically, through lipoxygenase activity, or non-enzymatically, triggered by factors like heat, light, and metal ions.

Q3: Does the presence of (E,E)-2,6-nonadienal always contribute positively to food aroma?

A3: While (E,E)-2,6-nonadienal is often associated with pleasant "green" and "cucumber" notes, its perception can change depending on its concentration and the food matrix. At high concentrations, it can contribute to undesirable "off-flavors", particularly in foods like milk exposed to light [] and certain fish species [].

Q4: Are there any methods to control the formation of (E,E)-2,6-nonadienal in food?

A4: Yes, several strategies can help manage (E,E)-2,6-nonadienal formation in food, aiming to preserve desirable aromas and prevent off-flavor development. These include:

  • Antioxidants: Compounds like (-)-epicatechin and chlorogenic acid have been shown to effectively inhibit the formation of (E,E)-2,6-nonadienal in milk exposed to light [].
  • Microbial Fermentation: Fermentation with specific microorganisms like Saccharomyces cerevisiae has demonstrated a significant decrease in (E,E)-2,6-nonadienal content in kelp, effectively reducing its fishy odor [].

Q5: What analytical techniques are used to identify and quantify (E,E)-2,6-nonadienal in food?

A5: Several sophisticated analytical methods are employed to study (E,E)-2,6-nonadienal in food, each offering unique insights into its presence and concentration:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds based on their boiling points and then identifies them based on their mass-to-charge ratios. GC-MS is commonly used to determine the overall volatile profile of food samples and quantify specific compounds like (E,E)-2,6-nonadienal [].
  • Aroma Extract Dilution Analysis (AEDA): This sensory-based method determines the flavor dilution (FD) factor of aroma compounds. A higher FD factor indicates a stronger contribution of that compound to the overall aroma profile. AEDA has been used to identify (E,E)-2,6-nonadienal as a potent odorant in various foods, including roasted duck [] and surimi [].
  • Stable Isotope Dilution Assay (SIDA): This highly accurate quantification method uses stable isotopes to correct for losses during sample preparation and analysis. SIDA is particularly useful for quantifying trace amounts of volatile compounds like (E,E)-2,6-nonadienal in complex food matrices [, ].

Q6: Does (E,E)-2,6-nonadienal play a role in insect interactions with plants?

A6: Yes, research suggests that (E,E)-2,6-nonadienal, along with other volatiles, might play a role in the interaction between corn plants and corn rootworm. Studies indicate that while not attractive on its own, (E,E)-2,6-nonadienal can interfere with the attraction of corn rootworm to other corn volatiles []. This finding suggests potential applications in pest management strategies.

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